N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(13-9-10-25-12-13)20-11-17-15-7-3-4-8-16(15)19(24)22(21-17)14-5-1-2-6-14/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZYRHUOIXLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.469 g/mol. Its structure includes a furan ring, a phthalazine derivative, and a carboxamide functional group, suggesting diverse interactions with biological targets .
Research indicates that compounds similar to this compound may interact with various biological macromolecules, including enzymes and receptors involved in disease processes. The unique structural features of this compound allow it to potentially exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties .
- Anticancer Properties : Phthalazine derivatives are known for their anticancer activities, suggesting that this compound could be explored for cancer treatment .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Cyclopentyl)-4-Oxo-phthalazine | Phthalazine core | Anticancer |
| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |
| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |
| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |
| 1H-indazole derivatives | Indazole ring system | Antifungal |
This table highlights the potential for further investigation into the unique combination of structural elements within this compound that may confer distinct biological properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of phthalazine derivatives and their analogs. Notable findings include:
- Antimicrobial Studies : Research has demonstrated that triazole derivatives exhibit significant antifungal properties. Compounds structurally related to N-[...]-furan derivatives have been tested against various fungal strains, showing promising results .
- Anticancer Research : Investigations into phthalazine-based compounds have revealed their potential in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that modifications to the phthalazine structure can enhance cytotoxicity against specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Phthalazinone Derivatives with Varied Substituents
Table 1: Key Structural and Molecular Comparisons
*Estimated based on structural similarity to and .
Key Observations:
- Substituent Effects: Cyclopentyl vs. Furan vs. Chromene/Isoxazole: The furan carboxamide in the target compound replaces chromene () or isoxazole () moieties. Furan’s smaller size and lower electron density could reduce steric hindrance in binding pockets compared to chromene .
Hydrogen-Bonding and Crystallographic Insights
The furan carboxamide group in the target compound is structurally analogous to N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide (), which exhibits intermolecular hydrogen bonds between the carboxamide NH and carbonyl oxygen atoms. This suggests that the target compound may adopt similar packing patterns, influencing solubility and stability .
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
Phthalic anhydride reacts with hydrazine hydrate in acetic acid to form 1,4-dihydroxyphthalazine , which undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 1,4-dichlorophthalazine . Selective substitution at the 1-position is achieved using nucleophiles such as cyclopentylamine, while the 4-position remains protected as a ketone (Scheme 1).
Scheme 1 :
Alternative Route via o-Phthalaldehyde
Condensation of o-phthalaldehyde with hydrazine derivatives under acidic conditions generates the phthalazinone core. This method, however, requires stringent control of stoichiometry to avoid over-cyclization.
Alkylation Using Cyclopentyl Halides
Alternative routes employ cyclopentyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to alkylate the phthalazinone nitrogen. This method, however, risks over-alkylation and requires careful monitoring.
Functionalization with the Methylene Linker
The methylene bridge (-CH₂-) connecting the phthalazinone and carboxamide groups is installed via:
Mannich Reaction
Reaction of 3-cyclopentyl-4-oxophthalazine with formaldehyde and ammonium chloride generates an intermediate iminium ion, which undergoes nucleophilic attack by furan-3-carboxamide. This one-pot method offers moderate yields (50–60%) but necessitates acidic conditions.
Alkylation with Bromomethyl Derivatives
Bromomethylation of the phthalazinone nitrogen using dibromomethane or bromomethylfuran-3-carboxamide in DMF yields the methylene-linked intermediate. Catalytic amounts of KI enhance reactivity via a halogen-exchange mechanism.
Equation :
Synthesis of the Furan-3-carboxamide Moiety
The terminal carboxamide group is introduced through peptide coupling or direct aminolysis:
Carbodiimide-Mediated Coupling
Furan-3-carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), followed by reaction with the methylene-linked phthalazinone intermediate. This method achieves high purity but requires anhydrous conditions.
Table 2 : Coupling Reagent Efficiency
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 88 | 95 |
| HBTU | Acetonitrile | 92 | 97 |
| DCC | THF | 78 | 90 |
Hydrazinolysis of Esters
Ethyl furan-3-carboxylate reacts with hydrazine hydrate to form the corresponding hydrazide, which is subsequently coupled to the phthalazinone derivative under Mitsunobu conditions (DIAD, PPh₃).
Integrated Synthetic Pathways
Two optimized routes emerge from the literature:
Route A (Sequential Functionalization) :
-
Phthalazinone core synthesis → 2. Cyclopentyl substitution → 3. Methylene linker installation → 4. Carboxamide coupling.
Overall Yield : 62%.
Route B (Convergent Approach) :
-
Pre-functionalization of furan-3-carboxamide with a bromomethyl group → 2. Direct alkylation of 3-cyclopentyl-4-oxophthalazine.
Overall Yield : 55%.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, phthalazinone C₅-H), 7.92 (d, J = 2.4 Hz, 1H, furan C₂-H), 4.31 (s, 2H, -CH₂-), 1.88 (m, 1H, cyclopentyl).
-
HRMS (ESI+) : m/z 378.1452 [M+H]⁺ (calc. 378.1449).
Challenges and Optimization
Key hurdles include:
Q & A
Q. What are the key synthetic routes for N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a phthalazinone derivative (e.g., 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde) with furan-3-carboxylic acid using coupling agents like EDCl/HOBt .
- Cyclization : Optimizing reaction conditions (e.g., refluxing in DMF at 80–100°C for 12–24 hours) to ensure high yield and purity .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm the presence of the cyclopentyl, phthalazinone, and furan moieties via characteristic shifts (e.g., phthalazinone carbonyl at ~170 ppm in C NMR) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., N–H···O interactions in the phthalazinone core) .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What functional groups dictate reactivity and biological activity?
- Phthalazinone core : The 4-oxo group participates in hydrogen bonding, influencing enzyme inhibition .
- Furan-3-carboxamide : The planar furan ring and amide group enable π-π stacking and hydrogen bonding with biological targets .
- Cyclopentyl substituent : Enhances lipophilicity, impacting membrane permeability .
Advanced Questions
Q. How can contradictions in crystallographic data be resolved?
- Multi-method validation : Cross-validate X-ray data with NMR and IR to confirm bond lengths/angles. For example, discrepancies in amide geometry can be resolved via H-N HMBC NMR .
- Software refinement : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement to account for disorder .
- Hydrogen bond analysis : Compare experimental hydrogen-bond distances (e.g., N–H···O = 2.8–3.0 Å) with computational models (DFT) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Test Pd/C or enzyme-based catalysts for selective amide bond formation .
- Process monitoring : Use HPLC to track intermediates and adjust stoichiometry in real time .
Q. How can computational modeling predict biological interactions?
- Molecular docking : Simulate binding to targets like PARP-1 (poly-ADP ribose polymerase) using AutoDock Vina, focusing on the phthalazinone’s interaction with the catalytic domain .
- QSAR studies : Correlate substituent effects (e.g., cyclopentyl vs. phenyl) with IC values to design analogs .
- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks from the furan ring’s metabolic instability .
Q. How to design analogs with enhanced activity?
- Substitution patterns : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to improve target affinity .
- Heterocycle swapping : Substitute furan with thiophene or pyridine to modulate electronic properties .
| Analog | Modification | Impact |
|---|---|---|
| A | Cyclopentyl → Adamantyl | Increased lipophilicity and target binding |
| B | Furan → Thiophene | Enhanced π-π stacking with aromatic residues |
| C | Amide → Sulfonamide | Improved metabolic stability |
Q. What experimental approaches validate enzyme inhibition mechanisms?
- Kinetic assays : Measure IC using fluorogenic substrates (e.g., NAD for PARP-1) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) between the compound and target protein .
- Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., HeLa) with/without enzyme knockouts .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Source validation : Ensure purity (>95% by HPLC) and correct stereochemistry (via CD spectroscopy) .
- Assay standardization : Compare IC values under identical conditions (pH, temperature) .
- Structural analogs : Cross-reference activity trends with similar compounds (e.g., N-[3-methylphenyl]furan-2-carboxamide) to identify outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
